molecular formula C14H15NO B14262510 N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide CAS No. 138570-68-0

N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide

Cat. No.: B14262510
CAS No.: 138570-68-0
M. Wt: 213.27 g/mol
InChI Key: CPHNGRHYUZODSO-UHFFFAOYSA-N
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Description

N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a dimethylamino group and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide typically involves the oxidation of N,N-Dimethyl[1,1’-biphenyl]-2-amine. One common method is the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. The reaction is carried out at room temperature, and the product is isolated by standard work-up procedures .

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and solvent can vary depending on the specific requirements of the production process. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl core or the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

    N,N-Dimethyl[1,1’-biphenyl]-2-amine: Lacks the N-oxide group, making it less reactive in oxidation reactions.

    N,N-Dimethyl[1,1’-biphenyl]-4-amine N-oxide: Similar structure but with the N-oxide group at a different position, leading to different reactivity and properties.

    N,N-Dimethyl[1,1’-biphenyl]-2,2’-diamine: Contains two amino groups, offering different chemical and biological properties.

Uniqueness: N,N-Dimethyl[1,1’-biphenyl]-2-amine N-oxide is unique due to the presence of both the dimethylamino group and the N-oxide functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

138570-68-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

N,N-dimethyl-2-phenylbenzeneamine oxide

InChI

InChI=1S/C14H15NO/c1-15(2,16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

CPHNGRHYUZODSO-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C1=CC=CC=C1C2=CC=CC=C2)[O-]

Origin of Product

United States

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